Fortimicin KR
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Overview
Description
Fortimicin KR is a member of the aminoglycoside family of antibiotics that has gained attention in recent years due to its unique properties. This antibiotic is synthesized through a complex process that involves fermentation and purification. Fortimicin KR has shown promising results in scientific research, particularly in the fields of microbiology and biochemistry.
Scientific Research Applications
Antibacterial Activity and Mechanism
Fortimicins, including Fortimicin KR, are bicyclic aminoglycoside antibiotics with distinct properties compared to other aminoglycosides. Fortimicin A exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus epidermidis, by inhibiting protein synthesis in vivo. It operates by inhibiting polyuridylic acid-directed phenylalanine polymerization and inducing misreading in the bacterial ribosome, as demonstrated by leucine incorporation. Fortimicin B, on the other hand, does not affect this polymerization or misreading, highlighting the variable effects within the fortimicin class (Moreau, Jaxel, & Le Goffic, 1984).
Comparison with Other Aminoglycosides
Fortimicin A has been compared with other aminoglycosides for its antibacterial activity. It shows broad-spectrum activity against most clinically significant aerobic and facultatively anaerobic bacteria, with performance comparable to amikacin in terms of minimum inhibitory concentrations and spectrum of activity. However, it displays weaker activity against Pseudomonas aeruginosa and some streptococci. Interestingly, Fortimicin A is resistant to most aminoglycoside-inactivating enzymes, suggesting its potential utility in treating infections caused by drug-resistant bacteria (Thornsberry, Barry, Jones, Baker, Badal, & Packer, 1981).
Structural and Chemical Properties
Fortimicins A and B are distinguished by their unique structural components. Both incorporate a novel aminocyclitol, fortamine, differing from traditional aminoglycosides. Fortimicin A, for example, is a glycyl amide of 6-epi-purpurosamine B, showcasing its unique chemical composition that contributes to its distinct antibacterial properties. These structural variations influence their activity and interaction with bacterial cells (Egan et al., 1977).
Pharmacokinetics and Synergistic Effects
The pharmacokinetics of Fortimicin A in humans have been studied, revealing insights into its absorption and elimination profiles. These studies are crucial for understanding how the drug behaves in the body, which can guide its clinical use (Sennello et al., 1982). Additionally, Fortimicin A has been found to exhibit synergistic effects when used in combination with beta-lactam antibiotics against Pseudomonas aeruginosa, suggesting its potential in combination therapies for enhanced antibacterial efficacy (Yamashita, Kawabe, & Mitsuhashi, 1981).
properties
CAS RN |
122517-24-2 |
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Product Name |
Fortimicin KR |
Molecular Formula |
C15H32N4O5 |
Molecular Weight |
348.44 g/mol |
IUPAC Name |
(1S,2S,3R,4R,5R,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |
InChI |
InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
WFMQYKIRAVMXSU-GBKVUIFDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)NC)OC)O)N)N)N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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